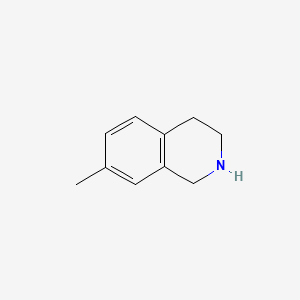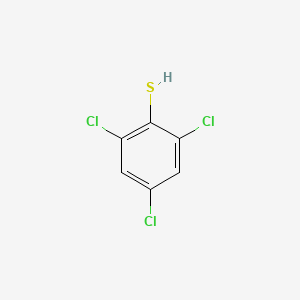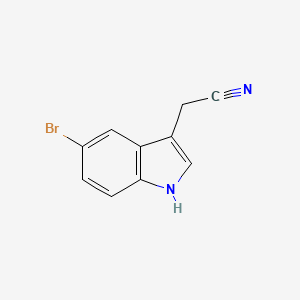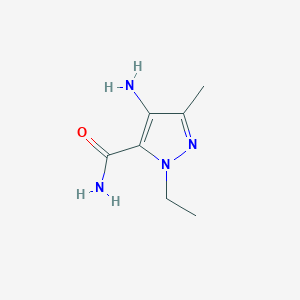
N-pentanoyl-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-pentanoyl-L-phenylalanine is a derivative of the amino acid phenylalanine with a modification on the acyl side chain. While the provided papers do not directly discuss N-pentanoyl-L-phenylalanine, they do provide insights into similar compounds and their properties. For instance, the paper on N-(L-2-aminopentanoyl)-L-phenylalanine dihydrate discusses a dipeptide with a nonproteinogenic N-terminal residue and a C-terminal L-phenylalanine, which does not form channels or pores in its crystal structure but instead shows distinct hydrophobic and hydrophilic layers .
Synthesis Analysis
The synthesis of related compounds, such as p-benzoyl-L-phenylalanine and p-(4-hydroxybenzoyl)phenylalanine, involves solid-phase techniques and specific reactions with other chemical entities . For example, p-(4-hydroxybenzoyl)phenylalanine was synthesized through a reaction involving 4-(chloromethyl)benzoic anhydride and phenol, followed by reaction with ethyl acetamidocyanoacetate and subsequent hydrolysis . These methods could potentially be adapted for the synthesis of N-pentanoyl-L-phenylalanine by substituting the appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to N-pentanoyl-L-phenylalanine has been characterized using techniques such as X-ray diffraction. For instance, the crystal structure of N-Phthaloyl-L-phenylalanine was determined, revealing a dihedral angle between the phthalimide system and the phenyl ring, as well as the presence of weak hydrogen bonds stabilizing the structure . These findings suggest that N-pentanoyl-L-phenylalanine may also exhibit specific conformational characteristics and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of phenylalanine derivatives is often explored in the context of their interactions with other molecules, such as proteins or receptors. For example, p-benzoyl-L-phenylalanine was used to photolabel calmodulin without affecting the peptide's affinity for the protein, indicating a specific and stable interaction . Similarly, p-(4-hydroxybenzoyl)phenylalanine was incorporated into substance P analogs, which could be radioiodinated and photolabeled to the substance P receptor . These studies demonstrate the potential of phenylalanine derivatives to participate in targeted chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylalanine derivatives can be inferred from their molecular structure and interactions. The hydrophobic and hydrophilic layers observed in the crystal structure of N-(L-2-aminopentanoyl)-L-phenylalanine dihydrate suggest that similar compounds may exhibit amphiphilic properties . Additionally, the ability to form weak hydrogen bonds, as seen in N-Phthaloyl-L-phenylalanine, may influence the solubility and stability of these compounds .
科学的研究の応用
Metabolic Engineering and Biosynthesis
N-pentanoyl-L-phenylalanine is related to L-Phenylalanine (L-Phe), an essential amino acid with diverse applications. Research has focused on optimizing the production of L-phenylalanine through metabolic engineering and synthetic biology. Studies show that genetic manipulation and enzyme optimization in organisms like Escherichia coli can significantly enhance L-Phe production, which is important for both food and medicinal applications (Ding et al., 2016), (Báez-Viveros et al., 2004).
Phenylalanine in Plants and Fungi
In plants and fungi, phenylalanine plays a crucial role. It's a key metabolic node connecting primary and secondary metabolism. Phenylalanine is vital for the production of phenylpropanoids, which are important for plant growth, reproduction, and defense against stress. This understanding is particularly relevant for trees, as they divert significant carbon amounts into phenylalanine-derived compounds, especially lignin, which is a major wood constituent (Pascual et al., 2016).
Application in Electrochemical Sensors
Phenylalanine's importance in human health has led to the development of electrochemical sensors and biosensors for its detection. These tools are crucial for diagnosing conditions like phenylketonuria, where phenylalanine accumulation can lead to serious health issues. Advances in sensor technology have significantly improved the selectivity, sensitivity, and detection limits for phenylalanine measurement (Dinu & Apetrei, 2020).
Stereoselective Solvolyses and Chiral Recognition
Research on the stereoselective solvolysis of amino acid esters, including derivatives of phenylalanine, has shed light on the importance of hydrophobic interactions in enantioselective catalysis. Studies have explored the use of optically active imidazole-containing polymers to investigate the effects of hydrophobic interactions on the solvolysis of phenylalanine derivatives (Cho & Shin, 1982). Furthermore, the development of chiral fluorescent sensors based on specific structural modifications has enabled the high enantioselective recognition of different phenylalanine configurations (Zhang et al., 2022).
特性
IUPAC Name |
(2S)-2-(pentanoylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-3-9-13(16)15-12(14(17)18)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16)(H,17,18)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQLJEQFZUMUPB-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551914 |
Source


|
| Record name | N-Pentanoyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pentanoyl-L-phenylalanine | |
CAS RN |
16859-51-1 |
Source


|
| Record name | N-Pentanoyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

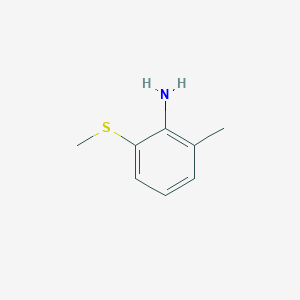
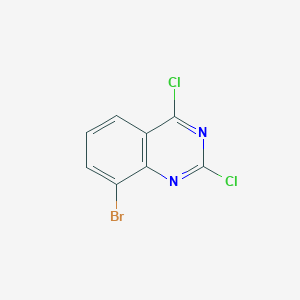
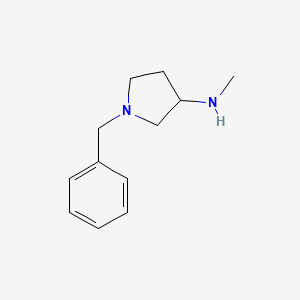
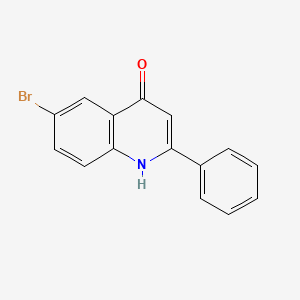
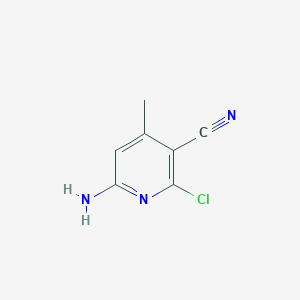
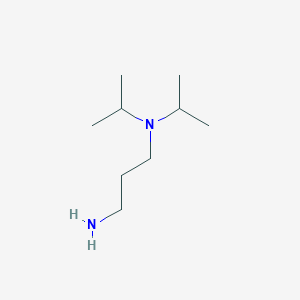
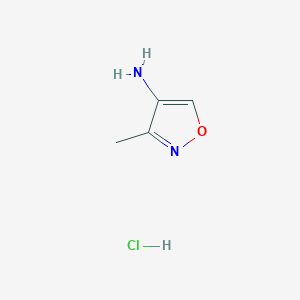
![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)
